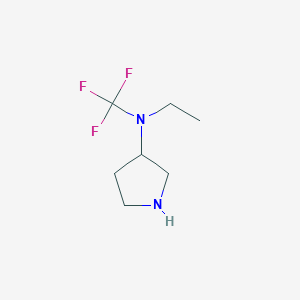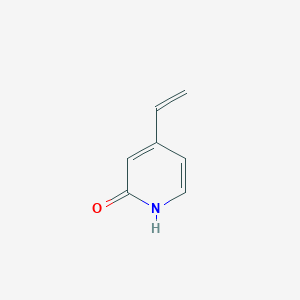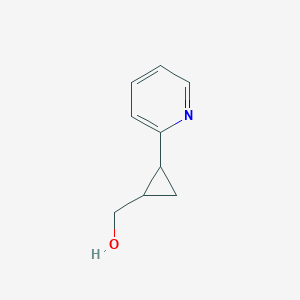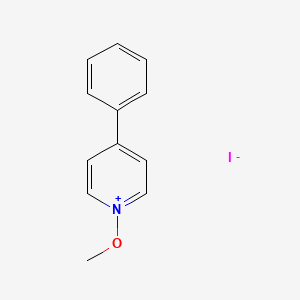
1-Methoxy-4-phenylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-phenylpyridinium iodide is a chemical compound with the molecular formula C12H12INO It is a pyridinium salt, which is a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-phenylpyridinium iodide can be synthesized through the monoalkylation of N-methoxypyridinium salts with alkyl radicals. This reaction can be carried out using alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer), and xanthates. The reaction proceeds under neutral conditions, meaning no acid is needed to activate the heterocycle, and no external oxidant is required .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-4-phenylpyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as an electron donor.
Reduction: It can also undergo reduction reactions, where it accepts electrons.
Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce various reduced pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-phenylpyridinium iodide has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in studying biological processes involving pyridinium salts.
Wirkmechanismus
The mechanism by which 1-Methoxy-4-phenylpyridinium iodide exerts its effects involves its reactivity towards radicals and nucleophiles. The compound’s structure allows it to participate in homolytic aromatic substitution reactions, where it can form stable radical intermediates. These intermediates can then undergo further reactions to produce various products .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-phenylpyridinium (MPP+): This compound is structurally similar and is known for its neurotoxic properties, particularly its ability to induce Parkinson’s disease by inhibiting mitochondrial complex I.
N-Methoxypyridinium Salts: These salts share a similar core structure and exhibit comparable reactivity towards radicals and nucleophiles.
Uniqueness: Its ability to undergo monoalkylation with alkyl radicals under neutral conditions sets it apart from other pyridinium salts, making it a valuable compound for synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
63467-34-5 |
|---|---|
Molekularformel |
C12H12INO |
Molekulargewicht |
313.13 g/mol |
IUPAC-Name |
1-methoxy-4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12NO.HI/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
STKHLBWQKSAUEB-UHFFFAOYSA-M |
Kanonische SMILES |
CO[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


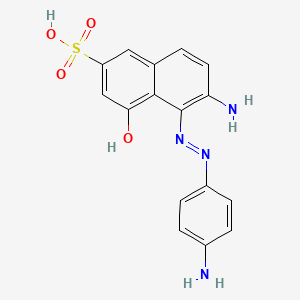
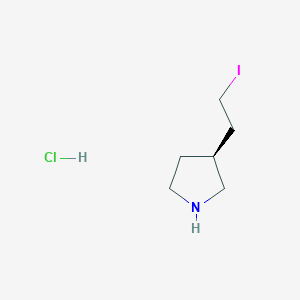

![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)
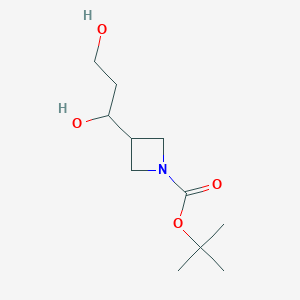

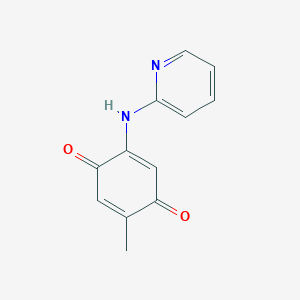
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)


